molecular formula C13H9BrF2O B6150319 2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene CAS No. 1048358-79-7

2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene

Cat. No.: B6150319
CAS No.: 1048358-79-7
M. Wt: 299.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene is an organic compound with the molecular formula C13H9BrF2O It is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(bromomethyl)phenol with 1,4-difluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups .

Scientific Research Applications

2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(bromomethyl)phenoxy]-1,4-difluorobenzene is unique due to the combination of the bromomethyl group with the phenoxy and difluorobenzene moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

CAS No.

1048358-79-7

Molecular Formula

C13H9BrF2O

Molecular Weight

299.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.